3-(Tetrahydropyran-2-yloxy)propanamide
Description
3-(Tetrahydropyran-2-yloxy)propanamide is a synthetic organic compound characterized by a tetrahydropyran (THP) ether group linked to a propanamide backbone. The THP group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates. Its amide group contributes to hydrogen-bonding interactions, influencing solubility and metabolic stability.
Properties
CAS No. |
181636-84-0 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)propanamide |
InChI |
InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |
InChI Key |
QLBKEKFKRDNNQP-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC(=O)N |
Canonical SMILES |
C1CCOC(C1)OCCC(=O)N |
Synonyms |
Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Tetrahydropyran-2-yloxy)propanamide with structurally related compounds, focusing on molecular properties, functional group contributions, and analytical methodologies.
Molecular and Functional Group Comparisons
Key Observations:
- Molecular Weight and Polarity: The THP-propanamide derivative is significantly smaller and more polar than naphthalene/thiophene-containing analogs (e.g., Compound e), which impacts solubility and bioavailability.
- Functional Groups: The THP ether in the target compound improves hydrolytic stability compared to simple ethers or esters. In contrast, Compound e’s tertiary amine and aromatic systems enhance lipophilicity, favoring membrane permeability but increasing metabolic oxidation risks.
- Impurity Profiles: Like Compound e, 3-(Tetrahydropyran-2-yloxy)propanamide likely requires stringent impurity control (e.g., residual THP derivatives or incomplete amidation byproducts), though specific thresholds may differ .
Analytical Methodologies
- HPLC Analysis: Both the target compound and analogs (e.g., Compound e) are analyzed using reversed-phase HPLC with C18 columns. However, the THP group’s hydrophobicity may necessitate adjusted mobile-phase gradients (e.g., acetonitrile/water ratios) for optimal resolution .
- Detection: UV detection at 210–254 nm is standard for amides and aromatic systems, but fluorinated analogs (e.g., Compound f) may require fluorescence detection for trace analysis.
Research Findings and Limitations
- Synthetic Utility: THP-protected intermediates are widely used in steroid and antiviral drug synthesis, though direct data on 3-(Tetrahydropyran-2-yloxy)propanamide remain sparse.
- Thus, comparisons are extrapolated from structural analogs.
- Contradictions: While THP groups generally enhance stability, conflicting studies suggest they may complicate deprotection steps in certain substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
